

# Introduction to benzocyclobutene (BCB) for microfabrication

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An In-depth Technical Guide to Benzocyclobutene (BCB) for Microfabrication

Audience: Researchers, Scientists, and Drug Development Professionals

# Introduction to Benzocyclobutene (BCB)

Benzocyclobutene (BCB) is a thermosetting polymer widely utilized in microelectronics and microfabrication as a low-k dielectric material.[1][2] Developed by Dow Chemical under the trade name **CYCLOTENE**<sup>TM</sup>, BCB-based resins have gained prominence due to a unique combination of advantageous properties, including a low dielectric constant, low moisture absorption, excellent planarization, high optical clarity, and good thermal stability.[1][2] A key advantage of BCB polymerization is that the curing process is a thermally activated ring-opening reaction that does not release any volatile byproducts, which is highly desirable in microelectronic fabrication to avoid void formation and film contamination.[1][2]

BCB resins are available in two main formulations:

- Dry-Etch (Non-photosensitive) Resins: These require a standard photolithography and plasma etching process (using a soft or hard mask) to create patterns.[1] The CYCLOTENE 3000 series is a common example.[3]
- Photosensitive Resins: These formulations contain a photo-active agent, allowing them to be directly patterned using UV exposure and development, simplifying the overall process.[1][4]
   The CYCLOTENE 4000 series falls into this category.[1]

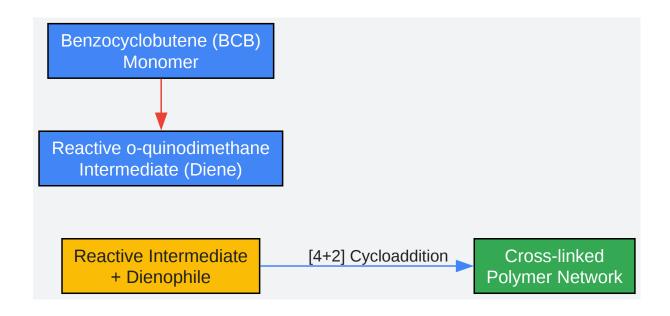


These properties make BCB an ideal material for a variety of applications, including as an interlayer dielectric in integrated circuits, for wafer bonding, in MEMS and microfluidics, and for device passivation.[3][5][6]

# The Chemistry of BCB Polymerization

The polymerization of BCB is a two-step process initiated by thermal energy.[7][8] First, the four-membered cyclobutene ring undergoes a thermally activated ring-opening reaction above 200°C to form a highly reactive o-quinodimethane diene intermediate.[7][8] This intermediate then readily reacts with a dienophile (another BCB molecule or a vinyl group) via a [4+2] Diels-Alder cycloaddition reaction to form a stable six-membered ring, creating a highly cross-linked, three-dimensional polymer network.[7] This reaction proceeds without the need for a catalyst and, critically, without generating any volatile byproducts like water.[2][9]





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**Diagram 1.** The two-step thermal polymerization mechanism of BCB resins.

# **Material Properties of Cured BCB**

Cured BCB films exhibit a range of electrical, thermal, and mechanical properties that make them suitable for demanding microfabrication applications. The properties for the **CYCLOTENE** 3000 and 4000 series are generally similar.[10]

Table 1: Key Properties of Cured BCB (CYCLOTENE Resins)



Property	Measured Value	Reference	
Electrical Properties			
Dielectric Constant	2.65 (1 kHz - 20 GHz)	[3][10]	
Dissipation Factor	0.0008 - 0.002 (1 kHz - 20 GHz)	[3][10]	
Breakdown Voltage	3 - 5.3 x 10 <sup>6</sup> V/cm	[3][10]	
Volume Resistivity	1 x 10 <sup>19</sup> Ω⋅cm	[10][11]	
Thermal Properties			
Glass Transition Temp. (Tg)	> 350°C	[2][12]	
Coefficient of Thermal Expansion (CTE)	42 - 52 ppm/°C	[2][13]	
Thermal Conductivity	0.29 W/m⋅K	[6][10]	
5% Weight Loss Temp. (TGA in N <sub>2</sub> )	> 425°C	[2][9]	
Mechanical & Physical Properties			
Elongation to Break	8 - 12%	[14]	
Young's Modulus	2.9 GPa	[14]	
Tensile Strength	87 MPa	[14]	
Moisture Absorption	< 0.2%	[2][8]	

| Degree of Planarization | > 90% |[1][10] |

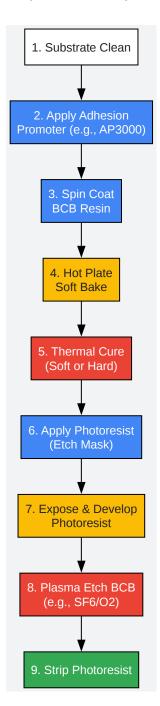
# **Experimental Protocols for BCB Processing**

Accurate and repeatable processing is critical for achieving the desired performance from BCB films. The following sections detail the standard methodologies for both dry-etch and photosensitive BCB resins.



## **Dry-Etch BCB Processing Workflow**

The patterning of non-photosensitive BCB requires a multi-step process involving the application and patterning of a separate photoresist layer to act as an etch mask.[1]



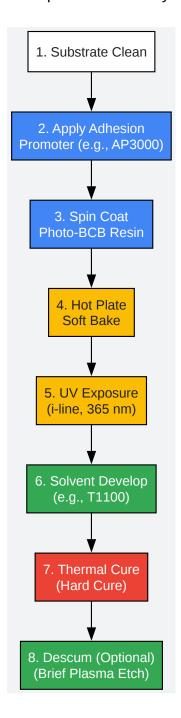
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**Diagram 2.** General experimental workflow for patterning dry-etch BCB resins.



## **Photosensitive BCB Processing Workflow**

Photosensitive BCB simplifies the fabrication process by eliminating the need for a separate photoresist mask.[1] The polymer itself is patterned directly.



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**Diagram 3.** Simplified workflow for patterning photosensitive BCB resins.



### **Detailed Protocols**

4.3.1 Substrate Preparation and Adhesion Promotion Good adhesion is critical for device reliability. The use of an adhesion promoter is almost always recommended.[15]

#### Protocol:

- Clean the substrate using a standard cleaning procedure (e.g., piranha etch, RCA clean)
  appropriate for the substrate material to ensure the surface is free of organic and
  particulate contamination.
- Dispense an adhesion promoter, such as AP3000, onto the static substrate.[3][15]
- Spread the promoter at a low speed (e.g., 50-300 RPM for 5 seconds).[3]
- Spin dry the promoter at a higher speed (e.g., 2000-5000 RPM for 15-50 seconds).[3][12]
- Immediately proceed to BCB coating. Baking the adhesion promoter is typically not required but can improve adhesion on certain substrates like titanium.[3][15]

Table 2: Adhesion Promoter Application Example

Parameter	Value	Reference
Adhesion Promoter	AP3000	[12][15]
Dispense	Static	[3]
Spread Speed / Time	500 RPM / 5 sec	[3]

| Spin Dry Speed / Time | 3000 RPM / 20 sec |[3][12] |

4.3.2 Spin Coating and Soft Bake The final film thickness is primarily determined by the resin viscosity and the spin speed.[12]

#### Protocol:

 Dispense the BCB resin onto the center of the promoter-treated substrate. This can be done statically or dynamically (50-200 RPM).[3]



- Ramp up to the desired spin speed (typically 1000-5000 RPM) and hold for 30-60 seconds to achieve the target thickness.[12]
- (Optional) Perform an edge bead removal (EBR) and backside rinse using a solvent like T1100 (mesitylene).[3]
- After coating, bake the film on a hotplate to remove residual solvents. This "soft bake" stabilizes the film for subsequent handling.[3] A typical soft bake is 60-90 seconds at a temperature between 80°C and 150°C.[3]

Table 3: Example Spin Speeds vs. Thickness for CYCLOTENE 3022-35

Spin Speed (RPM)	Final Film Thickness (μm)
1500	~7.3
2500	~5.0
3500	~3.9
5000	~2.6

Note: Data is approximate and depends on specific formulation and processing conditions. Derived from[1][12].

- 4.3.3 Curing Curing is a critical step that cross-links the polymer, giving it its final robust properties. It must be performed in an inert atmosphere, such as a nitrogen-purged oven, with less than 100 ppm oxygen to prevent oxidation.[1][16]
- Soft Cure: Used for intermediate layers in a multi-layer structure to promote inter-layer adhesion. A soft cure achieves ~75% polymer conversion.[1]
- Hard Cure: Used for the final layer to achieve maximum chemical resistance and stable properties (>95% conversion).[1]

Table 4: Recommended Curing Profiles (Convection Oven)



Cure Type	Temperature	Time	Polymerization	Reference
Soft Cure	210°C	40 min	~75%	[1][3]

| Hard Cure | 250°C | 60 min | >95% |[1][5] |

#### Protocol:

- Place the substrate in a convection oven or furnace with a continuous nitrogen purge.
- Ramp the temperature to the desired setpoint (e.g., 210°C or 250°C).
- Hold at the setpoint for the prescribed duration.
- Allow the oven to cool down gradually below 100°C before removing the substrate to prevent thermal shock.[16]

4.3.4 Patterning of Dry-Etch BCB Dry-etch BCB is patterned using reactive ion etching (RIE). The process requires a gas chemistry that can etch both the organic components and the silicon moieties in the polymer backbone.[1][5]

#### · Protocol:

- After curing the BCB film, apply and pattern a photoresist layer (the "soft mask") using standard lithography to define the desired features.[1]
- Place the substrate in a parallel plate RIE chamber.[17]
- Perform the plasma etch using a gas mixture containing a fluorine source (like SF<sub>6</sub> or CF<sub>4</sub>) and oxygen (O<sub>2</sub>).[5][18] The fluorine component etches the silicon, while oxygen etches the organic hydrocarbon parts.[5]
- After etching is complete, remove the remaining photoresist mask using a suitable stripper or an oxygen plasma ash.

Table 5: Typical Plasma Etching Parameters



Parameter	Gas Chemistry	Gas Ratio (SF <sub>6</sub> :O <sub>2</sub> )	Power	Pressure	Reference
Example 1	SF <sub>6</sub> / O <sub>2</sub>	10 sccm : 40 sccm (1:4)	100-160 W	15-50 mTorr	[5][16]

| Example 2 | CF<sub>4</sub> / O<sub>2</sub> | 20% CF<sub>4</sub> / 80% O<sub>2</sub> | Varies | Varies |[19] |

- 4.3.5 Rework and Stripping It is possible to remove BCB films at different stages of the process.[3][17]
- Uncured Film: Can be removed by dispensing or immersing in T1100 solvent at room temperature.[3]
- Soft-Cured Film: Can be removed by immersing the substrate in a bath of Primary Stripper A at 90-100°C. The removal rate is approximately 2-6 μm/hour.[3][17]
- Hard-Cured Film: Fully cured BCB is highly chemically resistant. Plasma etching is the most effective and often the only viable method for its removal.[17]

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